REACTION_CXSMILES
|
[C:1]1(=[O:7])[O:5][CH2:4][CH:3]([Cl:6])[O:2]1.C(N(CC)CC)C>C(=O)(OCCCC)OCCCC>[C:1]1(=[O:7])[O:5][CH2:4][CH:3]([Cl:6])[O:2]1.[C:1]1(=[O:7])[O:5][CH:4]=[CH:3][O:2]1
|
Name
|
( 2 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
494 g
|
Type
|
reactant
|
Smiles
|
C1(OC(CO1)Cl)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(OCCCC)(OCCCC)=O
|
Name
|
|
Quantity
|
440 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred further for 14 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
placed in a reaction vessel
|
Type
|
CUSTOM
|
Details
|
at 50° C.
|
Type
|
CUSTOM
|
Details
|
for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
a reaction
|
Type
|
FILTRATION
|
Details
|
triethylamine hydrochloride was filtered off
|
Type
|
WASH
|
Details
|
washed sufficiently with dibutyl carbonate
|
Type
|
DISTILLATION
|
Details
|
to distill excessive triethylamine off, and then
|
Type
|
DISTILLATION
|
Details
|
to collect 390 g of a vinylene carbonate distillate
|
Type
|
ADDITION
|
Details
|
The vinylene carbonate distillate was treated with silica gel
|
Type
|
DISTILLATION
|
Details
|
subjected to fractional distillation at 30 mmHg
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(OC(CO1)Cl)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(OC=CO1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 195 g | |
YIELD: CALCULATEDPERCENTYIELD | 112.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1(=[O:7])[O:5][CH2:4][CH:3]([Cl:6])[O:2]1.C(N(CC)CC)C>C(=O)(OCCCC)OCCCC>[C:1]1(=[O:7])[O:5][CH2:4][CH:3]([Cl:6])[O:2]1.[C:1]1(=[O:7])[O:5][CH:4]=[CH:3][O:2]1
|
Name
|
( 2 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
494 g
|
Type
|
reactant
|
Smiles
|
C1(OC(CO1)Cl)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(OCCCC)(OCCCC)=O
|
Name
|
|
Quantity
|
440 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred further for 14 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
placed in a reaction vessel
|
Type
|
CUSTOM
|
Details
|
at 50° C.
|
Type
|
CUSTOM
|
Details
|
for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
a reaction
|
Type
|
FILTRATION
|
Details
|
triethylamine hydrochloride was filtered off
|
Type
|
WASH
|
Details
|
washed sufficiently with dibutyl carbonate
|
Type
|
DISTILLATION
|
Details
|
to distill excessive triethylamine off, and then
|
Type
|
DISTILLATION
|
Details
|
to collect 390 g of a vinylene carbonate distillate
|
Type
|
ADDITION
|
Details
|
The vinylene carbonate distillate was treated with silica gel
|
Type
|
DISTILLATION
|
Details
|
subjected to fractional distillation at 30 mmHg
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(OC(CO1)Cl)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(OC=CO1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 195 g | |
YIELD: CALCULATEDPERCENTYIELD | 112.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |